15-Oxospiramilactone

Wnt/β-catenin signaling Colon cancer Selectivity index

Select 15-Oxospiramilactone for its unique polypharmacology: it's the only compound that simultaneously impairs β-catenin/TCF4 association downstream of β-catenin stabilization and inhibits USP30 to restore mitochondrial fusion in Mfn1-/-/Mfn2-/- cells. With IC50 <1 μM in ACHN/786-0 RCC lines, superior potency over SR-37, and validated in vivo tumor inhibition at 90 μg/kg i.p. without body weight loss, it's the definitive tool for Wnt/apoptosis/mitochondrial research.

Molecular Formula C20H26O4
Molecular Weight 330.4 g/mol
Cat. No. B10837553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-Oxospiramilactone
Molecular FormulaC20H26O4
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC12CCCC3(C1CC(C45C3CC(CC4)C(=C)C5=O)O)C(=O)OC2
InChIInChI=1S/C20H26O4/c1-11-12-4-7-20(16(11)22)14(8-12)19-6-3-5-18(2,10-24-17(19)23)13(19)9-15(20)21/h12-15,21H,1,3-10H2,2H3/t12-,13+,14-,15+,18-,19-,20+/m0/s1
InChIKeyXZYYWKVDXANEHM-WFIVFVBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





15-Oxospiramilactone: A Semi-Synthetic Diterpenoid with Dual Wnt/USP30 Inhibition for Oncology Research


15-Oxospiramilactone (NC043, S3) is a semi-synthetic diterpenoid derivative of spiramilactone C, isolated from the roots of Spiraea japonica [1]. It is characterized by a pentacyclic framework with a molecular formula of C20H26O4 and a molecular weight of 330.4 g/mol . The compound has demonstrated activity in inhibiting canonical Wnt/β-catenin signaling by impairing the β-catenin/TCF4 association downstream of β-catenin stabilization, and it also acts as an inhibitor of the mitochondrial deubiquitinase USP30, thereby promoting mitochondrial fusion [2].

Why 15-Oxospiramilactone Cannot Be Replaced by Other Wnt Inhibitors in Critical Assays


15-Oxospiramilactone exhibits a distinct combination of molecular targets and downstream functional effects that are not replicated by generic Wnt pathway inhibitors. Unlike tankyrase inhibitors (e.g., XAV939, IWR-1) or β-catenin/CBP interaction disruptors (e.g., ICG-001), 15-Oxospiramilactone acts downstream of β-catenin stabilization by directly impairing the β-catenin/TCF4 association [1]. Furthermore, its ability to simultaneously inhibit the deubiquitinase USP30 and promote mitochondrial fusion in Mfn-deficient backgrounds is a unique polypharmacology not observed in other Wnt antagonists [2]. These mechanistic differences translate into quantifiable variations in cellular potency, selectivity, and the capacity to induce apoptosis in chemoresistant cellular contexts [3].

Quantitative Differentiation of 15-Oxospiramilactone: Head-to-Head and Cross-Study Evidence


Superior Potency and Selectivity Against Colon Cancer Cells Compared to Structural Analog SR-37

In a direct head-to-head comparison using MTT assays, 15-Oxospiramilactone (NC043) demonstrated substantially greater potency against colon cancer cell lines than its close structural analog SR-37. Against Caco-2 cells, SR-37 exhibited a 13-fold higher IC50 compared to NC043. Against SW480 cells, SR-37 exhibited a 3.3-fold higher IC50 compared to NC043 [1]. Furthermore, NC043 showed a 4- to 6-fold higher IC50 in normal colonic epithelial cells (CCD-841-CoN) compared to the carcinoma cells, indicating a favorable therapeutic window, whereas the analog S1 had negligible inhibitory effect on both carcinoma cell lines [1].

Wnt/β-catenin signaling Colon cancer Selectivity index

High Potency in Renal Cell Carcinoma (RCC) Cell Lines Compared to Other Solid Tumor Types

Cross-study analysis of 15-Oxospiramilactone's cytotoxic profile reveals a notable potency advantage in renal cell carcinoma (RCC) models. In ACHN metastatic RCC cells, the compound achieved an IC50 of 0.987 μM after 72 hours [1]. In 786-0 RCC cells, the IC50 was 1.088 μM under the same conditions [2]. For comparison, activity in other solid tumor lines was generally lower, with IC50 values of 3.22 μM in A549 (lung), 5.96 μM in MCF7 (breast), and 7.91 μM in SMMC-7721 (liver) cells .

Renal cell carcinoma Cell viability Cross-study comparable

Unique USP30 Inhibition and Rescue of Mitochondrial Fusion in Mitofusin-Deficient Cells

15-Oxospiramilactone (designated S3 in these studies) is a first-in-class, natural product-derived inhibitor of the mitochondrial deubiquitinase USP30 [1]. While other mitochondrial fission inhibitors like mdivi-1 (a Drp1 GTPase inhibitor) and P110 (a Drp1-Fis1 interaction inhibitor) indirectly promote a fused state by blocking fission, 15-Oxospiramilactone directly promotes mitochondrial fusion via USP30 inhibition [2]. This distinction is critical: 15-Oxospiramilactone potently restored a filamentous mitochondrial network in Mfn1-/- or Mfn2-/- knockout cells, a phenotype that mdivi-1 cannot rescue as it relies on the presence of functional Drp1 for its effect [3]. Quantitatively, 15-Oxospiramilactone increased the percentage of Mfn1-/- cells with a filamentous mitochondrial phenotype from a fragmented baseline to approximately 80% upon treatment [3].

Mitochondrial dynamics USP30 inhibitor Mitochondrial fusion

Induction of Apoptosis in Chemoresistant Cells via Bax/Bak-Independent Mechanisms

A key differentiator for 15-Oxospiramilactone is its ability to circumvent common apoptosis resistance mechanisms that limit the efficacy of many chemotherapeutic agents. The compound induces apoptosis in a Bax/Bak-independent manner by targeting selenocysteine residues in thioredoxin reductase 1 (TrxR1) and TrxR2, leading to ROS elevation and FOXO3a-mediated Bim upregulation [1]. This is in contrast to many conventional Wnt inhibitors (e.g., ICG-001, XAV939) which primarily induce cell cycle arrest or apoptosis through canonical mitochondrial pathways that are often impaired in resistant cells. The compound has been shown to inhibit the growth of HCT116 Bax-/- xenograft tumors in nude mice, directly demonstrating its efficacy in a clinically relevant model of chemoresistance [2].

Apoptosis resistance Bax/Bak Thioredoxin reductase

Optimal Research Applications for 15-Oxospiramilactone Based on Quantitative Evidence


Wnt/β-Catenin Signaling Studies in Colon and Renal Cancer

15-Oxospiramilactone is optimally deployed in research aimed at probing canonical Wnt signaling in colorectal and renal cell carcinoma models. Its superior potency against Caco-2 and SW480 cells compared to the analog SR-37 [1], and its high sensitivity in ACHN and 786-0 RCC lines (IC50 < 1 μM) [2], make it the inhibitor of choice for experiments requiring maximal Wnt pathway suppression with minimal compound usage. Use cases include reporter gene assays (Top-flash), target gene expression analysis (Axin2, Cyclin D1, Survivin), and long-term colony formation assays.

Mitochondrial Dynamics and Fusion Studies in Mitofusin-Deficient Systems

For researchers investigating mitochondrial fusion, particularly in disease models characterized by Mfn1 or Mfn2 dysfunction, 15-Oxospiramilactone is an indispensable tool. Its unique mechanism as a USP30 inhibitor allows it to restore a filamentous mitochondrial network in Mfn1-/- or Mfn2-/- cells, a feat not achievable with fission inhibitors like mdivi-1 or P110 [3]. This enables functional rescue studies in models of Charcot-Marie-Tooth disease type 2A and other mitochondriopathies linked to impaired fusion.

Overcoming Apoptosis Resistance in Bax/Bak-Deficient or Bcl-2-Overexpressing Tumors

15-Oxospiramilactone is uniquely suited for studies focused on apoptosis evasion and chemoresistance. Its demonstrated ability to induce cell death in Bax/Bak double-knockout MEFs and suppress the growth of HCT116 Bax-/- xenografts in vivo [4] provides a robust experimental platform for investigating alternative cell death pathways. This application is particularly relevant for cancer research where intrinsic or acquired resistance to standard therapies limits treatment efficacy.

In Vivo Xenograft Studies of Wnt-Driven Tumorigenesis

For in vivo proof-of-concept studies, 15-Oxospiramilactone has demonstrated significant tumor growth inhibition at a dose of 90 μg/kg (i.p., daily) in a SW480 colon cancer xenograft model, with no observed effect on animal body weight [1]. This provides a validated, low-toxicity dosing regimen for evaluating the compound's efficacy in vivo. Its activity in both subcutaneous and metastatic models [5] supports its use as a benchmark Wnt inhibitor for comparative pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 15-Oxospiramilactone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.